2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
Description
Classification within Sulfonylpyrrolidine Derivatives
Sulfonylpyrrolidines are characterized by a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) functionalized with a sulfonyl group. This compound belongs to the subclass of N-sulfonylpyrrolidines with aryl/heteroaryl substituents, as evidenced by its 2,3-dihydrobenzo[b]dioxin-6-sulfonyl group at the pyrrolidine nitrogen and a pyridine-based side chain at the 3-position.
Key Structural Features:
- Pyrrolidine Core : Provides conformational rigidity and stereochemical diversity due to sp³-hybridized carbons.
- Sulfonyl Group : Enhances hydrogen-bonding capacity and metabolic stability.
- Benzo[b]dioxin : A bicyclic ether system contributing to lipophilicity and π-π stacking interactions.
- 4-(Trifluoromethyl)pyridine : Introduces electron-withdrawing effects and improves bioavailability.
Table 1: Structural Comparison of Sulfonylpyrrolidine Derivatives
Historical Development Context
The development of sulfonylpyrrolidines began in the early 2000s with patents disclosing their affinity for metabotropic glutamate receptors (e.g., RU2272026C2). Subsequent optimization efforts focused on enhancing antiviral activity, as seen in EVT-2850537, a derivative with demonstrated efficacy against human respiratory syncytial virus (hRSV). The current compound represents a progression in this lineage, incorporating a trifluoromethylpyridine moiety to modulate electronic and steric properties.
Timeline of Key Advances:
- 2000–2001 : Initial synthesis of sulfonylpyrrolidines for neurological disorders.
- 2021 : Recognition of pyrrolidine’s versatility in drug discovery due to pseudorotation and stereochemical effects.
- 2022 : Emphasis on pyridinone/pyridine hybrids for kinase inhibition and antimicrobial activity.
- 2025 : Development of 2,3-dihydrobenzo[b]dioxin-containing derivatives for improved pharmacokinetics.
Chemical Classification in Medicinal Chemistry
This compound exemplifies a multifunctional heterocyclic scaffold designed to target enzymes or receptors through:
- Hydrogen-Bonding Motifs : The sulfonyl group acts as a hydrogen-bond acceptor, while the pyrrolidine nitrogen serves as a donor.
- Stereochemical Modulation : The 3-position substituent’s spatial orientation influences target binding enantioselectivity.
- Electron-Deficient Aromatics : The trifluoromethylpyridine enhances resistance to oxidative metabolism and membrane permeability.
Table 2: Functional Group Contributions to Pharmacological Properties
Significance in Heterocyclic Chemistry Research
The compound’s integration of three heterocycles (pyrrolidine, benzo[b]dioxin, pyridine) highlights its value in:
- Scaffold Hybridization : Merging bicyclic ethers with nitrogen-containing rings expands chemical space for library design.
- Conformational Studies : Pyrrolidine’s pseudorotation allows systematic exploration of substituent spatial arrangements.
- Electron-Deficient Systems : The trifluoromethylpyridine moiety serves as a model for studying electron-withdrawing effects on aromatic interactions.
Relationship to Known Bioactive Compounds
Structural analogs of this compound exhibit diverse bioactivities:
- Neurological Agents : RU2272026C2 derivatives modulate glutamate receptors for Alzheimer’s and Parkinson’s disease.
- Antivirals : EVT-2850537 inhibits hRSV by targeting viral entry.
- Anticancer Agents : Pyridinone-pyrrolidine hybrids inhibit kinase signaling pathways.
The current compound’s benzo[b]dioxin sulfonyl group aligns with antiviral scaffolds, while its trifluoromethylpyridine component mirrors kinase inhibitor designs. Further studies are required to elucidate its specific mechanism.
Table 3: Bioactive Sulfonylpyrrolidine Derivatives
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5S/c19-18(20,21)12-3-5-22-17(9-12)28-13-4-6-23(11-13)29(24,25)14-1-2-15-16(10-14)27-8-7-26-15/h1-3,5,9-10,13H,4,6-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTQFAAMKUHXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Attachment of the Dihydrobenzo[b][1,4]dioxin Unit: This step involves the sulfonylation of the pyrrolidine ring with 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the trifluoromethyl group is added using reagents like trifluoromethyl iodide under controlled conditions.
Final Coupling: The final step involves coupling the pyrrolidine-dioxin intermediate with the pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and dihydrobenzo[b][1,4]dioxin moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridine ring, often using hydrogenation catalysts like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Several studies have indicated that compounds containing the benzo[d]dioxin structure exhibit anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
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Neurological Disorders
- The compound's ability to interact with G protein-coupled receptors (GPCRs) suggests potential applications in treating neurological disorders. Research has shown that similar compounds can act as modulators for neurotransmitter systems, which may be beneficial for conditions like depression and anxiety.
-
Anti-inflammatory Properties
- Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This application is particularly relevant in the context of chronic inflammatory diseases where reducing inflammation can alleviate symptoms and improve quality of life.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored a series of benzo[d]dioxin derivatives for their anticancer activity. The researchers found that compounds similar to 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotective Effects
Research conducted by a team at Virginia Commonwealth University investigated the neuroprotective effects of pyridine derivatives on neurodegenerative diseases. Their findings suggested that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering a therapeutic avenue for diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Receptor Affinity
The table below compares the target compound with key analogs from the evidence, focusing on structural motifs and receptor interactions:
Key Observations:
- Sulfonamide vs. Piperazine Linkers: The target compound uses a sulfonamide-pyrrolidine linker, whereas S 18126 and L 745,870 employ piperazine groups. Sulfonamides often enhance binding specificity due to hydrogen-bonding interactions .
- Trifluoromethyl Group: The -CF₃ group on the pyridine ring (target compound) may confer greater metabolic stability compared to the methoxy (-OCH₃) and chloro (-Cl) groups in analogs like L 745,870 .
- Dihydrobenzo Dioxin vs.
Pharmacological and Functional Comparisons
2.2.1 In Vitro and In Vivo Profiles
- S 18126 and L 745,870: Both exhibit nanomolar affinity for hD4 receptors but minimal activity at hD2/hD3 receptors. However, high doses (>40 mg/kg) in vivo show weak antagonism at D2/D3 receptors, suggesting residual off-target effects .
- Target Compound: The trifluoromethyl group likely enhances blood-brain barrier penetration compared to non-fluorinated analogs. Its pyrrolidine-sulfonamide linker may reduce off-target interactions relative to piperazine-based compounds .
2.2.2 Selectivity and Side Effects
- Raclopride (D2/D3 Antagonist): Unlike the target compound and its analogs, raclopride potently blocks D2 receptors (Ki = 1.1 nM) and induces extrapyramidal side effects (e.g., catalepsy) at low doses (0.01–2.0 mg/kg). The target compound’s structural dissimilarity to raclopride suggests a lower risk of such side effects .
Physicochemical Properties
- Sulfonamide Linker: Enhances thermal stability; sulfonamide-containing compounds often exhibit higher melting points (e.g., 215–245°C in –5) compared to amine-linked analogs .
Biological Activity
The compound 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.36 g/mol. The structure includes a pyridine ring substituted with trifluoromethyl and a sulfonyl group linked to a pyrrolidine moiety, which is further connected to a 2,3-dihydrobenzo[b][1,4]dioxin unit. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure often exhibit antioxidant and anti-inflammatory properties. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes involved in metabolic processes. The trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Antioxidant Activity
Studies have shown that related compounds can scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting that this compound may also possess anti-inflammatory properties.
Biological Activity Overview
Case Studies
- Neuroprotection in Animal Models : A study investigated the neuroprotective effects of similar compounds in mouse models of Parkinson's disease. The results indicated significant reductions in neuroinflammation and improved motor function after treatment with compounds structurally related to the target compound.
- Anticancer Activity : In vitro studies have shown that derivatives of the dihydrobenzo[b][1,4]dioxin structure can induce apoptosis in cancer cell lines. These findings support the hypothesis that the compound may influence cancer cell metabolism and survival pathways.
- Inflammatory Disease Models : In models of inflammatory bowel disease, administration of related compounds resulted in decreased levels of inflammatory markers and improved histological scores, indicating potential therapeutic effects for inflammatory conditions.
Q & A
Basic: What are the critical synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer:
Synthesis typically involves multi-step reactions, including sulfonation of the dihydrobenzodioxin moiety, followed by coupling with a pyrrolidine-oxypyridine scaffold. Key steps include:
- Sulfonation : Use of sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane as solvent, NaOH for pH control) to functionalize the dihydrobenzodioxin ring .
- Coupling Reactions : Nucleophilic substitution or Mitsunobu reactions to attach the pyrrolidine-oxytrifluoromethylpyridine moiety. For example, Pd-catalyzed cross-coupling may introduce trifluoromethyl groups .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
Basic: How can spectroscopic techniques (NMR, IR, HRMS) confirm the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm substituent positions:
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .
- HRMS : Match experimental and theoretical molecular ion peaks (e.g., [M+H]+) within 5 ppm error .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation efficiency, while THF improves coupling reaction rates .
- Catalyst Screening : Test Pd(PPh3)4 or XPhos ligands for cross-coupling steps to reduce side products .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition during sulfonation; higher temperatures (80–90°C) accelerate coupling .
- Yield Tracking : Use HPLC or LC-MS to monitor intermediates and adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) .
Advanced: What experimental designs assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Light Sensitivity : Expose to UV (254 nm) for 24h; monitor photodegradation via UV-Vis spectroscopy .
Advanced: How are structure-activity relationship (SAR) studies designed to evaluate biological activity?
Methodological Answer:
- Scaffold Modifications : Synthesize analogs with substituent variations (e.g., replacing trifluoromethyl with cyano or methyl groups) .
- In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites .
Advanced: What methodologies evaluate the compound’s environmental fate and ecotoxicological impact?
Methodological Answer:
- Biodegradation Assays : Use OECD 301D guidelines (closed bottle test) to measure degradation in aquatic systems .
- Partition Coefficients : Determine log P (octanol-water) via shake-flask method; values >3 indicate bioaccumulation potential .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays .
Basic: What analytical methods quantify the compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions for quantification (e.g., m/z 500 → 382) .
- Calibration Curves : Prepare standards in relevant matrices (plasma, liver homogenate) with LOQ ≤10 ng/mL .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (H315/H319 hazards) .
- Storage : Keep in amber vials under inert gas (N2/Ar) at -20°C to prevent hydrolysis of the sulfonyl group .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
